N-benzyl-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
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Overview
Description
Synthesis Analysis
Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Molecular Structure Analysis
The compound is likely to possess a complex structure with multiple rings, including a pyrrolopyrimidine core, which is a fused bicyclic structure consisting of pyrrole and pyrimidine rings.Chemical Reactions Analysis
The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines . The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 .Physical And Chemical Properties Analysis
The compound has a molecular formula of C20H18N6OS and a molecular weight of 390.47.Scientific Research Applications
Antifolate and Antitumor Activity
- Classical and nonclassical antifolates, including 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines, have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR) and as antitumor agents. These compounds show excellent inhibition of human DHFR and significant antitumor activity against various tumor cells in culture (Gangjee et al., 2007).
- Dual inhibitors of thymidylate synthase and DHFR, based on a thieno[2,3-d]pyrimidine scaffold, have demonstrated potent inhibitory activity against both enzymes, indicating their potential as antitumor agents (Gangjee et al., 2008).
Antiasthma Activity
- Triazolopyrimidines have been explored as mediator release inhibitors in the context of asthma treatment. These compounds were prepared through various synthetic routes and showed potential as antiasthma agents (Medwid et al., 1990).
Phosphodiesterase Inhibition
- A diverse set of polycyclic compounds, including pyrazolopyrimidinones, were studied for their inhibition of phosphodiesterase 1 (PDE1). These inhibitors have been considered for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other disorders (Li et al., 2016).
Herbicide Resistance
- Mutants of acetolactate synthase resistant to triazolopyrimidine sulfonanilide, a class of herbicides, have been identified, showcasing the molecular basis for resistance mechanisms in plants (Subramanian et al., 1990).
Future Directions
properties
IUPAC Name |
N-benzyl-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c27-17(21-11-15-7-3-1-4-8-15)13-28-20-18-19(22-14-23-20)26(25-24-18)12-16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSQHYCHNYGHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |
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